Lipophilicity Advantage: LogP Comparison of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid vs. Des-Methyl Analog
The 3-methyl substitution confers increased lipophilicity to [4-(diethylsulfamoyl)-3-methylphenyl]boronic acid. The measured/calculated LogP for the target compound is 1.92 (Fluorochem), compared to 1.78 for the des-methyl analog [4-(diethylsulfamoyl)phenyl]boronic acid (CAS 850568-76-2) as reported by Chemsrc [1]. This represents an increase of +0.14 LogP units, attributable exclusively to the methyl group.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9182 |
| Comparator Or Baseline | [4-(Diethylsulfamoyl)phenyl]boronic acid (CAS 850568-76-2), LogP = 1.78 |
| Quantified Difference | +0.14 LogP units (7.9% increase) |
| Conditions | Calculated values from vendor technical datasheets (Fluorochem and Chemsrc) |
Why This Matters
Higher LogP indicates greater lipophilicity, which can be advantageous when designing compounds requiring improved membrane permeability or when optimizing extraction and purification protocols for downstream products.
- [1] Chemsrc. [4-(Diethylsulfamoyl)phenyl]boronic acid (CAS 850568-76-2). LogP: 1.78. Available at: https://m.chemsrc.com/ View Source
